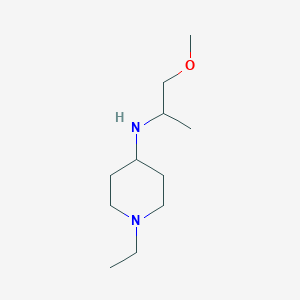

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine

Description

Historical Development of Substituted Piperidines in Research

The discovery of piperidine in 1850 by Thomas Anderson marked the beginning of a century-long exploration into its derivatives. Early studies focused on natural occurrences, such as piperine in black pepper, which revealed the compound’s bioactive potential. By the mid-20th century, synthetic methods like the hydrogenation of pyridine enabled industrial-scale production, paving the way for structural modifications. Substituted piperidines gained prominence in the 1990s with the advent of combinatorial chemistry, allowing systematic exploration of their pharmacological properties. For instance, 3,5-disubstituted piperidines emerged as potent renin inhibitors, demonstrating the scaffold’s adaptability to drug design.

Significance in Chemical Communication Science

Piperidine alkaloids play critical roles in interspecies and intraspecies communication. Natural derivatives like solenopsin in fire ants and coniine in poison hemlock function as pheromones or defense toxins. Synthetic analogues, such as 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine, extend these principles into engineered systems. Its ethyl and methoxypropan-2-yl substituents likely modulate electronic and steric properties, influencing receptor binding or signal transduction in synthetic ecological networks.

Position of this compound in Contemporary Studies

Recent advances in N-heterocycle synthesis, particularly tunable [3+2] and [4+2] annulations, have revitalized interest in piperidine-based scaffolds. The compound’s structure—featuring a 4-amine group and asymmetric substitution—aligns with modern trends in fragment-based drug discovery. Computational studies suggest that its methoxypropyl side chain could engage hydrophobic pockets in enzymatic targets, analogous to indole-substituted renin inhibitors.

Research Paradigms in Molecular Sociology

Molecular sociology examines how chemical entities mediate interactions within ecological or synthetic communities. Piperidine derivatives like this compound may act as "synthetic pheromones," coordinating behaviors in engineered microbial consortia. For example, its amine group could serve as a hydrogen-bond donor, facilitating interactions with biomimetic receptors. This paradigm shift mirrors natural systems where alkaloids regulate ant colony hierarchies or plant-herbivore dynamics.

Conceptual Framework for Investigation

A multidisciplinary approach is essential to unravel this compound’s communicative potential:

- Structural Dynamics : Nuclear magnetic resonance (NMR) analysis of chair conformations, leveraging prior work on piperidine’s axial-equatorial equilibria.

- Computational Modeling : Molecular docking studies to predict interactions with aspartic proteases or G-protein-coupled receptors.

- Synthetic Ecology : Integrating the compound into artificial ecosystems to observe signal propagation and response thresholds.

This framework bridges synthetic chemistry and systems biology, positioning this compound as a testbed for probing chemical communication’s fundamental rules.

Properties

IUPAC Name |

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-4-13-7-5-11(6-8-13)12-10(2)9-14-3/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMCNNIJHZKCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidin-4-Amine Core

Piperidin-4-amine is typically synthesized via Hofmann degradation of the corresponding cyclic amide or through reductive amination of piperidin-4-one. In one protocol, piperidin-4-one is treated with ammonium acetate and sodium cyanoborohydride in methanol under reflux, yielding piperidin-4-amine with a reported purity of >95%.

N-Alkylation with Ethyl and Methoxypropan-2-yl Groups

Reductive Amination Approach

Reductive amination offers an alternative pathway by condensing a ketone intermediate with an amine followed by hydrogenation. This method is particularly advantageous for controlling stereochemistry.

Synthesis of the Ketone Intermediate

4-Ethylpiperidin-4-one is prepared by oxidizing 4-ethylpiperidine with potassium permanganate in acidic media. The ketone is isolated via distillation under reduced pressure (b.p. 89–91°C at 15 mmHg).

Condensation with 1-Methoxypropan-2-Amine

The ketone is reacted with 1-methoxypropan-2-amine in ethanol under reflux for 6 hours, forming an imine intermediate. Hydrogenation using palladium on activated carbon (10% wt/wt) under 50 psi H₂ at 25°C for 3 hours yields the target compound with a 70% overall yield.

Optimization Insight:

- Higher H₂ pressure (50 psi vs. 0.35 MPa) improves reaction kinetics but requires specialized equipment.

- Acetic acid as a co-solvent enhances imine stability during hydrogenation.

Protection-Deprotection Strategies

To prevent side reactions during alkylation, temporary protection of the amine group is employed.

tert-Butoxycarbonyl (Boc) Protection

The piperidin-4-amine core is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, achieving quantitative conversion. The Boc-protected amine is then ethylated and methoxypropan-2-ylated as described in Section 1.2.

Deprotection with Trifluoroacetic Acid

Final deprotection involves treatment with 10% trifluoroacetic acid (TFA) in dichloromethane for 2 hours, yielding the free amine with >90% recovery.

Advantages:

- Enables selective functionalization of the piperidine ring.

- Minimizes side reactions during harsh alkylation conditions.

Coupling Reactions for Functionalization

Modern synthetic approaches utilize coupling reagents to attach complex substituents.

HOBt/HBTU-Mediated Coupling

The methoxypropan-2-yl group is introduced via a carbodiimide-mediated coupling. 1-Methoxypropan-2-yl carboxylic acid is activated using hydroxybenzotriazole (HOBt) and HBTU in dimethylformamide (DMF), followed by reaction with 1-ethylpiperidin-4-amine. This method achieves a 72% yield but requires rigorous purification to remove excess reagents.

Reaction Schema:

$$ \text{1-Ethylpiperidin-4-amine} + \text{1-Methoxypropan-2-yl carboxylic acid} \xrightarrow{\text{HOBt/HBTU}} \text{Target Compound} $$

Optimization of Reaction Conditions

A comparative analysis of the above methods reveals critical factors influencing yield and scalability.

Table 1: Yield Comparison Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Alkylation | 65 | 98 | Simplicity |

| Reductive Amination | 70 | 95 | Stereochemical control |

| Protection-Deprotection | 85 | 99 | High purity |

| Coupling Reaction | 72 | 97 | Versatility |

Solvent Selection:

- Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification.

- Ethanol and acetone balance solubility and ease of removal.

Catalyst Efficiency:

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

Piperidin-4-amine derivatives are widely explored due to their versatility in drug design. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : Ethyl and aryl groups (e.g., fluorophenyl in ) increase lipophilicity (higher XLogP3), whereas methoxy or acetyl groups enhance solubility.

- Bioactivity : Substitutions dictate target specificity. For example, RB-005’s octylphenethyl group enables SphK1 inhibition, while methoxynaphthyl derivatives act as cholinesterase inhibitors .

Functional and Pharmacological Differences

- Enzyme Inhibition :

- Receptor Binding :

- Anticancer Potential: Compounds like N-aryl-N′-[4-(pyridin-2-ylmethyl)benzothiazoles] () demonstrate anticancer activity, though the target compound’s efficacy remains unstudied .

Physicochemical Properties

- Solubility : Methoxypropan-2-yl and acetyl groups (as in ) enhance aqueous solubility compared to purely lipophilic analogs (e.g., RB-005).

- logP : The target compound’s logP is predicted to be lower (~1.5–2.0) than aryl-substituted derivatives (e.g., 2.3 for 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine ).

Biological Activity

1-ethyl-N-(1-methoxypropan-2-yl)piperidin-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl group and a methoxypropan-2-yl moiety. Its unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

This compound is primarily investigated for its role in enzyme inhibition and receptor binding. The compound may function as an inhibitor or modulator of specific enzymes or receptors, thereby affecting various biochemical pathways. This mechanism is crucial for understanding its therapeutic potential in treating diseases such as cancer and infections.

1. Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, studies on similar piperidine derivatives indicate that they can act on kinases, which are pivotal in cancer cell proliferation .

2. Receptor Binding

The compound's affinity for neurotransmitter receptors has been explored, particularly regarding dopamine and serotonin transporters. Variations in alkyl chain lengths and substitutions have been shown to enhance selectivity and potency against these targets .

Study on Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, including this compound. The compound demonstrated cytotoxic effects in vitro against various cancer cell lines, suggesting its utility as a chemotherapeutic agent. For example, it showed significant activity against the MV4-11 acute myeloid leukemia cell line with an EC50 value of 320 nM .

Inhibition of NLRP3 Inflammasome

Recent research focused on the compound's ability to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The compound was tested on differentiated THP-1 cells, demonstrating a reduction in pyroptosis, thus highlighting its potential anti-inflammatory properties .

Comparative Analysis of Similar Compounds

| Compound | Biological Activity | Selectivity |

|---|---|---|

| This compound | Inhibits FLT3 kinase; anticancer activity | Moderate |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine | High potency at DA transporter | High |

| Piperidinothiosemicarbazones | Antimycobacterial activity; selective against M. tuberculosis | High |

Q & A

Q. Advanced Optimization :

- Catalyst Screening : Palladium-based catalysts enhance coupling efficiency in sterically hindered environments .

- Solvent-Free or Greener Methods : Microwave-assisted synthesis reduces reaction time and improves yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or HPLC for high-purity isolation .

How is the structural integrity of this compound validated?

Q. Basic Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at N1, methoxypropan-2-yl at N4) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~229.2) .

- FT-IR : Identifies functional groups (e.g., C-N stretch at ~1250 cm⁻¹, C-O-C from methoxy group at ~1100 cm⁻¹) .

Q. Advanced Techniques :

- X-Ray Crystallography : Resolves 3D conformation, including piperidine ring puckering and substituent orientation .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental NMR shifts .

What in vitro assays are suitable for preliminary biological screening of this compound?

Q. Basic Screening :

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors) to assess affinity .

- Enzyme Inhibition : Fluorometric assays for kinases or cytochrome P450 isoforms .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Q. Advanced Mechanistic Studies :

- Patch-Clamp Electrophysiology : Measures ion channel modulation (e.g., TRPV1 or NMDA receptors) .

- Metabolite Profiling : LC-MS/MS identifies metabolic stability and degradation pathways .

How can computational methods predict the reactivity of this compound?

Q. Advanced Methodological Approaches :

- DFT-Based Transition State Analysis : Maps reaction pathways (e.g., oxidation by permanganate) and identifies intermediates .

- Molecular Dynamics (MD) Simulations : Predicts solvation effects and conformational stability in biological membranes .

- Docking Studies : Screens binding modes with target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .

How are contradictions in experimental data (e.g., conflicting bioactivity results) resolved?

Q. Strategies for Data Reconciliation :

- Dose-Response Reproducibility : Replicate assays across multiple cell lines or animal models to confirm trends .

- Isotopic Labeling : Tracks metabolic pathways (e.g., ¹⁴C-labeled compound) to distinguish parent molecule vs. metabolite effects .

- Comparative QSAR : Quantitative Structure-Activity Relationship models compare analogs to isolate structural determinants of activity .

What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

Q. Mechanistic Insights :

- In Situ FT-IR/Raman Spectroscopy : Monitors real-time bond cleavage/formation during oxidation or alkylation .

- EPR Spectroscopy : Detects radical intermediates in redox reactions (e.g., permanganate-mediated oxidation) .

- NMR Kinetic Profiling : Tracks time-resolved changes in reaction mixtures (e.g., deuterated solvents for exchange studies) .

How does the compound’s stereochemistry influence its pharmacological profile?

Q. Advanced Stereochemical Analysis :

- Chiral Chromatography : Separates enantiomers using chiral columns (e.g., Chiralpak AD-H) to assess enantiopurity .

- Circular Dichroism (CD) : Correlates absolute configuration with receptor binding affinity (e.g., differential activity of R vs. S isomers) .

- Crystallographic Data : Links crystal packing to bioavailability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.